Home > Products > Screening Compounds P64177 > 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(4-fluorophenyl)methyl]acetamide
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(4-fluorophenyl)methyl]acetamide -

2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(4-fluorophenyl)methyl]acetamide

Catalog Number: EVT-4374974
CAS Number:
Molecular Formula: C16H16FN5O3
Molecular Weight: 345.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorobenzyl)acetamide is a synthetic compound frequently employed in scientific research to investigate the function and modulation of Transient Receptor Potential Ankyrin 1 (TRPA1) channels. TRPA1 channels are non-selective cation channels primarily found on sensory neurons and play a crucial role in sensing pain, cold, and various chemical irritants. [, ] While the provided papers do not explicitly mention the synthesis of this specific compound, they highlight its primary use as a pharmacological tool for inhibiting TRPA1 channels. This compound is often utilized in in vitro and in vivo studies to explore the role of TRPA1 in various physiological and pathological processes, including pain, inflammation, and respiratory diseases.

Mechanism of Action

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorobenzyl)acetamide acts as a selective antagonist of TRPA1 channels. [, , ] Antagonists are molecules that bind to a receptor and block the action of agonists, which are substances that activate the receptor to produce a biological response. By binding to TRPA1 channels, this compound prevents the channel from opening and allowing the influx of cations like calcium, which is necessary for generating pain signals and mediating other physiological responses. [, ]

Pain Research

This compound has proven invaluable in preclinical studies investigating pain pathways, particularly those associated with inflammation, nerve injury, and cold hypersensitivity. [, , ] By inhibiting TRPA1 channels, researchers can determine the contribution of these channels to different pain models. For example, in a mouse model of peripheral postischemic dysesthesia, administration of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorobenzyl)acetamide significantly reduced licking behavior indicative of pain relief. []

Inflammation Research

TRPA1 channels are involved in inflammatory processes, and this compound has been instrumental in dissecting their role. Studies have demonstrated its ability to attenuate colitis in mice models, suggesting a potential therapeutic target for inflammatory bowel disease. [] Furthermore, research suggests a synergistic effect of this compound with Hsp90 inhibitors in downregulating macrophage activation and inflammatory responses in vitro. []

Respiratory Disease Research

TRPA1 channels are expressed in the respiratory tract and contribute to airway hypersensitivity and inflammation. [] Research utilizing 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorobenzyl)acetamide has explored its potential in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Cardiovascular Research

While less prevalent, research has also explored the effects of this compound on vascular function. In a study on rat arteries, it was found to inhibit mild hypothermia-induced relaxations, suggesting potential involvement of TRPA1 channels in temperature-sensitive vascular responses. []

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide (HC-030031)

  • Relevance: This compound shares the core 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl (theophylline) moiety with 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorobenzyl)acetamide. The difference lies in the substituent on the acetamide nitrogen, with HC-030031 possessing a 4-isopropylphenyl group while the target compound has a 4-fluorobenzyl group. This structural similarity suggests that the target compound might also interact with TRPA1, potentially as an agonist or antagonist. [, , , , , ]

8-Arylalkylamino- and 8-Alkoxy-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl-N-(5-(tert-butyl)-2-hydroxyphenyl)butanamides

  • Compound Description: This group encompasses three novel derivatives (compounds 1, 2, and 3 in the source) identified as potent pan-phosphodiesterase (pan-PDE) inhibitors. These compounds demonstrate promising antifibrotic activity by attenuating TGF-β-induced pro-fibrotic responses in alveolar epithelial cells. []
  • Relevance: The presence of the 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl (theophylline) structure in these derivatives directly links them to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorobenzyl)acetamide. While the core structure is maintained, variations occur in the substituents at the 8-position of the theophylline ring and the butanamide side chain. This suggests that modifications to these regions could lead to compounds with diverse biological activities, including potential PDE inhibition. []

Properties

Product Name

2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(4-fluorophenyl)methyl]acetamide

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(4-fluorophenyl)methyl]acetamide

Molecular Formula

C16H16FN5O3

Molecular Weight

345.33 g/mol

InChI

InChI=1S/C16H16FN5O3/c1-20-14-13(15(24)21(2)16(20)25)22(9-19-14)8-12(23)18-7-10-3-5-11(17)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,18,23)

InChI Key

FPLRSVHTGNSDFB-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.